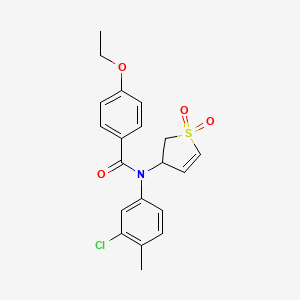

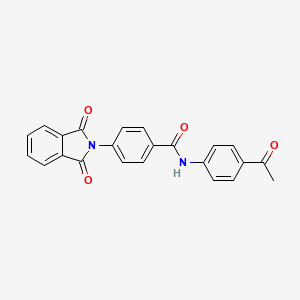

![molecular formula C18H20ClN3O B2890665 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-86-0](/img/structure/B2890665.png)

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” involves reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . In another synthesis method, Schiff’s bases undergo cyclocondensation with chloro acetyl chloride by ultra-sonication in DMF, in the presence of triethylamine as a catalyst to give the final products .Molecular Structure Analysis

The molecular structure of “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is complex and involves multiple functional groups. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” are complex and involve multiple steps. The reactions involve the use of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- The compound has been involved in the synthesis of benzamides with anticonvulsant activity, highlighting its potential as a precursor in medicinal chemistry for developing treatments against seizure disorders (Mussoi et al., 1996).

- Studies on unsymmetrical binucleating ligands and their copper(II) complexes derived from similar structural analogs indicate the relevance of such compounds in the synthesis of materials with unique electrochemical and magnetic properties (Amudha et al., 1999).

- Research into arylpiperazine derivatives, including compounds with a similar chemical structure, has shown significant affinity for 5-HT1A serotonin ligands, suggesting applications in the development of agents targeting the serotonin system for psychiatric and neurological disorders (Glennon et al., 1988).

Chemical Synthesis and Reactivity

- The reactivity and synthesis of amides within the N-methylpiperazine series, including the compound , underline its importance in organic synthesis, particularly in the development of molecules with potential antileukemic properties (Koroleva et al., 2011).

- Investigations into the reactivity properties and adsorption behavior of triazole derivatives related to this compound reveal insights into noncovalent interactions and stability, crucial for pharmaceutical applications (Al-Ghulikah et al., 2021).

Novel Therapeutic Agents

- The compound's structure is relevant to the synthesis of heterocyclic analogs with hypolipidemic activity, suggesting its utility in creating lipid-lowering medications (Ashton et al., 1984).

- It also plays a role in the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity, indicating its potential in antiviral drug development (Hebishy et al., 2020).

Propiedades

IUPAC Name |

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLJCWGLDINPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)